molecular formula C8H11Cl2N3 B13672464 (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride

(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride

Cat. No.: B13672464
M. Wt: 220.10 g/mol
InChI Key: CLLMPCAEYLCERX-UHFFFAOYSA-N
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Description

(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride is a chemical compound known for its significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolo-pyridine core, making it a valuable molecule for various biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride typically involves multiple steps, starting with the formation of the pyrrolo-pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The methanamine group is then introduced via reductive amination or similar methods. The final step involves the formation of the dihydrochloride salt, which is achieved by treating the free base with hydrochloric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyridine derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific signaling pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit certain signaling pathways by binding to active sites or allosteric sites, thereby modulating the activity of the target protein. This makes it a valuable tool in the study of biochemical pathways and the development of new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine dihydrochloride
  • (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride
  • (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine dihydrochloride

Uniqueness

(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in research focused on specific molecular interactions and pathways .

Properties

Molecular Formula

C8H11Cl2N3

Molecular Weight

220.10 g/mol

IUPAC Name

1H-pyrrolo[3,2-b]pyridin-2-ylmethanamine;dihydrochloride

InChI

InChI=1S/C8H9N3.2ClH/c9-5-6-4-8-7(11-6)2-1-3-10-8;;/h1-4,11H,5,9H2;2*1H

InChI Key

CLLMPCAEYLCERX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(N2)CN)N=C1.Cl.Cl

Origin of Product

United States

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